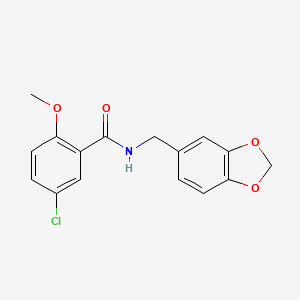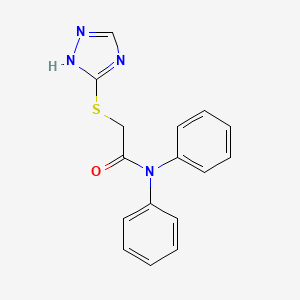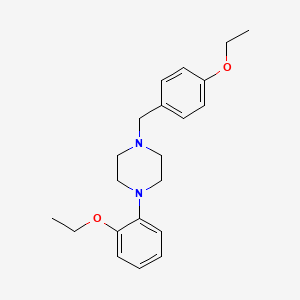![molecular formula C14H20N2O3 B5763984 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. In one study, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine was found to inhibit the growth of cancer cells by inducing apoptosis. Another study showed that 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have anti-viral activity against the influenza virus.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. In one study, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine was found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has also been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing the production of inflammatory mediators in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine for cancer treatment. Another area of interest is the potential use of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine needs to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been synthesized through various methods, including the reaction of 4-methoxyphenol with chloroacetyl chloride, followed by reaction with methylpiperazine. Another method involves the reaction of 4-methoxyphenol with acetic anhydride, followed by reaction with methylpiperazine. These methods have been optimized to produce high yields of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine with purity suitable for scientific research.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-9-16(10-8-15)14(17)11-19-13-5-3-12(18-2)4-6-13/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAUQFOFJJUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)

![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)
